2-Amino-4-fluoropiridina

Descripción general

Descripción

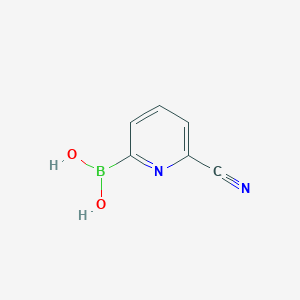

2-Amino-4-fluoropyridine is a useful research compound. Its molecular formula is C5H5FN2 and its molecular weight is 112.1 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Amino-4-fluoropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-4-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis orgánica

2-Amino-4-fluoropiridina: es un bloque de construcción versátil en química orgánica, utilizado para construir moléculas complejas. Su presencia en una estructura molecular puede influir significativamente en las propiedades farmacocinéticas del compuesto. Los investigadores aprovechan su reactividad para introducir átomos de flúor en moléculas orgánicas, lo que puede mejorar la estabilidad y la biodisponibilidad del compuesto .

Desarrollo farmacéutico

En la industria farmacéutica, This compound sirve como intermedio en la síntesis de varios fármacos. Su átomo de flúor es un elemento crucial en la química medicinal, ya que puede mejorar la estabilidad metabólica y la afinidad de unión de los agentes terapéuticos. Este compuesto es fundamental en el desarrollo de tratamientos para una gama de enfermedades, que incluyen cáncer y trastornos neurológicos .

Investigación agroquímica

El campo agroquímico se beneficia de This compound debido a su papel en la creación de pesticidas y herbicidas más efectivos y respetuosos con el medio ambiente. La introducción de átomos de flúor en los agroquímicos puede conducir a compuestos con actividad y selectividad mejoradas, contribuyendo a las prácticas agrícolas sostenibles .

Industria de tintes

This compound: se utiliza en la industria de tintes como intermedio para sintetizar tintes y pigmentos. El anillo de piridina fluorado puede impartir propiedades ópticas únicas a los tintes, mejorando su brillo y resistencia a la decoloración bajo la exposición a la luz .

Compuestos radiomarcados

Las piridinas fluoradas, incluida This compound, son precursores para la síntesis de compuestos marcados con 18F utilizados en imágenes de tomografía por emisión de positrones (PET). Estos compuestos radiomarcados son vitales para la obtención de imágenes de diagnóstico no invasivas y para rastrear la eficacia de las intervenciones terapéuticas en tiempo real .

Ciencia de los materiales

En la ciencia de los materiales, This compound contribuye al desarrollo de materiales avanzados con propiedades electrónicas y fotónicas específicas. Su incorporación en polímeros y otros materiales puede conducir a innovaciones en electrónica, recubrimientos y dispositivos optoelectrónicos .

Química ambiental

Los investigadores utilizan This compound en química ambiental para estudiar el comportamiento de los compuestos fluorados en los ecosistemas. Ayuda a comprender el impacto ambiental de las sustancias que contienen flúor y a desarrollar estrategias para el control y la remediación de la contaminación .

Educación química

Por último, This compound se utiliza en entornos académicos para la educación química y la investigación. Proporciona un ejemplo práctico de la química del flúor y se emplea en cursos de laboratorio para enseñar a los estudiantes sobre la síntesis de compuestos heterocíclicos y las propiedades de las moléculas fluoradas .

Safety and Hazards

2-Amino-4-fluoropyridine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

2-Amino-4-fluoropyridine is widely applied to the synthesis of medicines, pesticides, and fine chemicals . It is used as a novel medical intermediate, and is an important intermediate of a plurality of inhibitors such as tyrosine kinase inhibitors, PI3K inhibitors, aldosterone synthase inhibitors, and more . Therefore, it is expected to continue to play a significant role in the synthesis of these and potentially new compounds in the future.

Mecanismo De Acción

Target of Action

It is identified for use in laboratory chemicals and synthesis of substances

Mode of Action

It is a fluorinated pyridine, and fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . More research is required to understand the specific interactions of 2-Amino-4-fluoropyridine with its targets.

Biochemical Pathways

It is used as a biochemical reagent, which suggests it may be involved in various biochemical reactions and pathways

Result of Action

As a biochemical reagent, it likely interacts with various biological materials or organic compounds in life science-related research . More research is needed to understand the specific molecular and cellular effects of this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound should be stored in a well-ventilated place and kept in a tightly closed container .

Análisis Bioquímico

Biochemical Properties

2-Amino-4-fluoropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of fluorinated pyridines, which are known for their unique physical, chemical, and biological properties . The compound’s interactions with enzymes and proteins often involve binding to active sites, influencing the catalytic activity of these biomolecules.

Cellular Effects

2-Amino-4-fluoropyridine affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s effects on cellular processes can lead to changes in cell behavior, including alterations in growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of 2-Amino-4-fluoropyridine involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s fluorine atom plays a crucial role in its binding affinity and specificity, allowing it to interact with specific targets within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4-fluoropyridine change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-4-fluoropyridine remains stable under specific storage conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of 2-Amino-4-fluoropyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have observed threshold effects, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

2-Amino-4-fluoropyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect the overall metabolic balance within the cell .

Transport and Distribution

Within cells and tissues, 2-Amino-4-fluoropyridine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments .

Subcellular Localization

The subcellular localization of 2-Amino-4-fluoropyridine is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .

Propiedades

IUPAC Name |

4-fluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCFLOQQACDOAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592836 | |

| Record name | 4-Fluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944401-77-8 | |

| Record name | 4-Fluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the 2-amino-4-fluoropyridine C-nucleoside interact with its target, and what are the downstream effects?

A1: The research demonstrates that the 2-amino-4-fluoropyridine C-nucleoside (dFP), when incorporated into an oligodeoxynucleotide, can react with a cysteine residue within the active site of DNA cytosine-5-methyltransferase (DNMT). [] This interaction highlights the potential of dFP as a tool for DNA-protein crosslinking. While the specific downstream effects aren't explored in the provided research, such crosslinking could have various implications, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[f]isoquinolin-4(3H)-one](/img/structure/B1287924.png)